1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reactions used, the conditions under which the reactions were carried out, and the yield of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include information about the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would include information about the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Scientific Research Applications
Synthesis and Characterization
Research into pyrazole derivatives, including those structurally related to 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine, has focused on their synthesis and structural characterization. One study details the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This work demonstrates the compound's versatile framework for engaging in various biological activities, confirmed through crystallographic analysis and theoretical physical and chemical property calculations (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
Another avenue of research explores the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This study highlights the compound's ability to serve as a basis for developing agents with significant antimicrobial and insecticidal activities, suggesting its relevance in agricultural and public health sectors (Deohate & Palaspagar, 2020).
Anti-tubercular Activity
Research into nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including derivatives of the core structure of interest, has been conducted to develop new anti-tubercular agents. In vitro and in silico studies were carried out to identify active agents against Mycobacterium tuberculosis, showcasing the compound's potential as a lead for further development in tuberculosis treatment (Vavaiya et al., 2022).
Anticancer and Anti-inflammatory Agents
Derivatives of 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine have been investigated for their anticancer and anti-inflammatory properties. One study synthesizes novel pyrazolopyrimidines derivatives, assessing their efficacy as anticancer and anti-5-lipoxygenase agents. The research findings suggest that these compounds hold promise as therapeutic agents in oncology and inflammation-related conditions (Rahmouni et al., 2016).
Material Science Applications
Apart from biomedical applications, compounds structurally related to 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine have potential applications in material science, particularly in the synthesis of novel materials with unique properties. Research in this area focuses on the development of stable betainic pyrimidinaminides, exploring their stability and reactivity for potential applications in new material synthesis (Schmidt, 2002).
Safety And Hazards
This would include information about the compound’s toxicity, flammability, and other hazards. It would also include information about how to handle the compound safely.
Future Directions
This would involve a discussion of potential future research directions. It could include potential applications of the compound, questions that remain to be answered, or new methods that could be used to study the compound.
properties
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-5-2-7(10)14(13-5)8-3-6(9)11-4-12-8/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBRUGOHDBTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670396 | |
Record name | 1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
1018473-22-7 | |
Record name | 1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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